Sudoxicam

Drug Metabolism Hepatotoxicity Reactive Metabolite Formation

Sudoxicam is the definitive DILI positive control, exhibiting a 15-fold higher bioactivation likelihood vs. meloxicam and a well-characterized P450-mediated thiazole ring scission pathway to the pro-toxin S3. Essential for validating in vitro covalent binding, glutathione trapping, and reactive metabolite ID assays. Its clinical hepatotoxicity provides an unequivocal benchmark for calibrating DILI prediction models and high-content screening. Procure to standardize thiazole bioactivation research with an evidence-backed reference standard.

Molecular Formula C13H11N3O4S2
Molecular Weight 337.4 g/mol
CAS No. 34042-85-8
Cat. No. B611048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSudoxicam
CAS34042-85-8
SynonymsSudoxicam;  CP-15,973;  EINECS 251-808-7;  RTECS DQ4816000;  Sudoxicamum.
Molecular FormulaC13H11N3O4S2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3
InChIInChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)
InChIKeySYCHUQUJURZQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sudoxicam (CAS 34042-85-8): Procurement and Selection Guide for the Enol-Carboxamide COX Antagonist


Sudoxicam (CAS 34042-85-8) is a reversible, orally active cyclooxygenase (COX) antagonist belonging to the enol-carboxamide class of non-steroidal anti-inflammatory drugs (NSAIDs) within the broader oxicam family [1]. Its molecular formula is C13H11N3O4S2, with a molecular weight of 337.37 g/mol . It exhibits potent anti-inflammatory, anti-edema, and antipyretic activity, with efficacy reported in the range of 0.5–3 times that of indomethacin in animal models [2]. Sudoxicam was advanced to clinical trials but was ultimately withdrawn due to severe hepatotoxicity observed in human subjects, a fate not shared by its close structural analog meloxicam, which differs only by the presence of a methyl group on the thiazole ring [3]. This divergent safety profile has made Sudoxicam a critical research compound for investigating structure-toxicity relationships, reactive metabolite formation, and mechanisms of drug-induced liver injury (DILI).

Sudoxicam vs. Meloxicam: Why Substitution for Hepatotoxicity Research Is Scientifically Invalid


Substituting Sudoxicam with other oxicam-class NSAIDs, particularly its closest structural analog meloxicam, is scientifically unsound for investigations centered on drug-induced liver injury (DILI) or reactive metabolite formation. Despite differing by only a single methyl group on the C5-position of the thiazole ring, the two compounds exhibit profoundly divergent toxicological profiles: Sudoxicam was discontinued from clinical development due to multiple cases of severe human hepatotoxicity, whereas meloxicam has been marketed globally for decades without significant liver safety concerns [1]. This stark clinical outcome correlates directly with quantifiable differences in metabolic bioactivation efficiency and detoxification pathway engagement in human liver microsomes [2]. Furthermore, while oxicams are generally classified as non-selective COX inhibitors, their plasma protein binding characteristics—specifically association constants to human serum albumin—vary across the class, influencing unbound drug concentration and dose-dependent toxicity risk [3]. Generic substitution with piroxicam, tenoxicam, or lornoxicam therefore introduces uncontrolled variables in metabolic fate, covalent binding potential, and protein binding behavior that preclude meaningful cross-compound extrapolation [4].

Sudoxicam (CAS 34042-85-8): Quantified Differential Evidence for Scientific Procurement Decisions


Metabolic Bioactivation Efficiency: Sudoxicam Exhibits 6-Fold Higher Bioactivation than Meloxicam in Human Liver Microsomes

In steady-state kinetic analysis using pooled human liver microsomes, Sudoxicam demonstrated a 6-fold higher bioactivation efficiency compared to meloxicam (kcat/KM ratio), driven by P450-mediated epoxidation of the thiazole ring to form the reactive acylthiourea metabolite S3 [1]. Conversely, meloxicam exhibited a 6-fold higher efficiency of detoxification (5'-methyl hydroxylation) relative to its own bioactivation pathway. When considering all metabolic clearance routes, the overall likelihood of Sudoxicam bioactivation was quantified as 15-fold greater than that of meloxicam [2].

Drug Metabolism Hepatotoxicity Reactive Metabolite Formation Cytochrome P450

Reactive Metabolite Pathway Specificity: Thiazole Ring Scission to Acylthiourea Pro-Toxin

Metabolite identification studies using [14C]-Sudoxicam in NADPH-supplemented human liver microsomes identified the primary route of metabolism as P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite (S3), a well-established pro-toxin [1]. In contrast, for meloxicam, while the corresponding acylthiourea metabolite (M3) was also observed, it was formed to a lesser extent, and the main metabolic route involved hydroxylation of the 5'-methyl group [2]. The distinct partitioning of Sudoxicam metabolism toward the toxic thiazole ring scission pathway, rather than benign hydroxylation, constitutes a mechanistic differentiation validated by metabolite profiling.

Reactive Metabolite Identification Cytochrome P450 Thiazole Bioactivation Covalent Binding

Clinical Hepatotoxicity Outcome: Discontinuation from Human Trials vs. Marketed Safety

Sudoxicam was associated with several cases of severe hepatotoxicity during clinical trials, resulting in its discontinuation from further development [1]. This clinical outcome stands in direct contrast to meloxicam, which has been on the market for over a decade (as of 2008) and is considered devoid of significant hepatotoxicity risk [2]. The differential clinical safety profile provides a definitive, real-world benchmark for validating in vitro and in vivo models of DILI prediction. The oxicam class comparison study further highlighted that among six oxicams (sudoxicam, isoxicam, piroxicam, tenoxicam, meloxicam, lornoxicam), only sudoxicam and isoxicam were associated with increased toxicity risk in patients, underscoring Sudoxicam's unique position as a hepatotoxic reference compound [3].

Clinical Toxicology Drug Safety Hepatotoxicity Drug Development

Species-Dependent Pharmacokinetic Half-Life Ranging from 8 to 96 Hours

Sudoxicam exhibits marked species-dependent variation in plasma elimination half-life, ranging from 8 hours in monkeys to 13 hours in rats, 60 hours in dogs, and 24–96 hours in humans [1]. This prolonged and variable half-life, described as combining the high potency of indomethacin with the extended plasma half-life of phenylbutazone , is a distinguishing pharmacokinetic feature. While other oxicams such as piroxicam (≈50 hours in humans) and tenoxicam (≈60–75 hours) also exhibit long half-lives, the specific species-dependent values for Sudoxicam represent a distinct dataset essential for cross-species scaling and pharmacokinetic modeling in preclinical toxicology studies.

Pharmacokinetics Species Differences Drug Disposition Half-Life

Sudoxicam (CAS 34042-85-8): Recommended Research and Industrial Application Scenarios


Reactive Metabolite Formation and Covalent Binding Studies

Sudoxicam is the preferred compound for investigations into thiazole ring bioactivation and the generation of reactive acylthiourea metabolites. Its 6-fold higher bioactivation efficiency compared to meloxicam in human liver microsomes [1] and the well-characterized P450-mediated thiazole ring scission pathway to the pro-toxin S3 [2] make it an indispensable positive control substrate. Researchers should procure Sudoxicam when establishing in vitro covalent binding assays, glutathione trapping experiments, or mass spectrometry-based reactive metabolite identification workflows, as the compound reliably yields quantifiable signals that enable method validation and cross-laboratory comparison.

Drug-Induced Liver Injury (DILI) Predictive Model Validation

Given its unequivocal clinical hepatotoxicity outcome—discontinuation from human trials due to severe liver injury—Sudoxicam serves as a critical reference standard for validating in vitro DILI prediction models and high-content screening assays [1]. The compound's 15-fold higher overall bioactivation likelihood relative to meloxicam provides a quantifiable benchmark for calibrating hepatotoxicity risk thresholds [2]. Procurement is recommended for pharmaceutical R&D teams developing or qualifying human hepatocyte-based assays, 3D liver microtissue models, or computational toxicology algorithms that require a validated, literature-documented hepatotoxic positive control with known clinical outcome.

Cytochrome P450 Phenotyping and Enzyme Kinetics Studies

Sudoxicam is suitable for P450 reaction phenotyping studies focused on thiazole epoxidation and subsequent metabolic cascades. The compound's NADPH-dependent covalent binding to human liver microsomes [1], coupled with the demonstration that glutathione reduces covalent incorporation by approximately 50% [2], provides a well-defined system for investigating enzyme kinetics, metabolic partitioning between toxification and detoxification pathways, and the role of specific P450 isoforms in reactive metabolite generation. Laboratories conducting enzyme kinetic analyses requiring a substrate with established and published kcat/KM parameters should select Sudoxicam for reproducible experimental design.

Structure-Toxicity Relationship and Oxicam Class Comparative Studies

Within the six-member oxicam class (sudoxicam, isoxicam, piroxicam, tenoxicam, meloxicam, lornoxicam), Sudoxicam occupies a unique position as one of only two compounds associated with increased toxicity risk in clinical evaluation [1]. The single methyl group difference between Sudoxicam and meloxicam—which yields a 15-fold difference in bioactivation likelihood [2]—provides an exceptionally clean structure-activity relationship for probing how subtle chemical modifications impact metabolic fate and toxicological outcome. Researchers conducting comparative oxicam class analyses or investigating the molecular determinants of thiazole-containing drug toxicity should include Sudoxicam as a core comparator compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sudoxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.